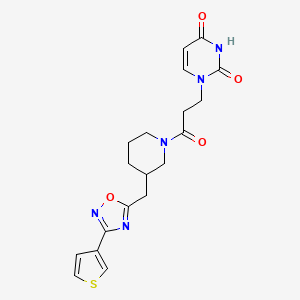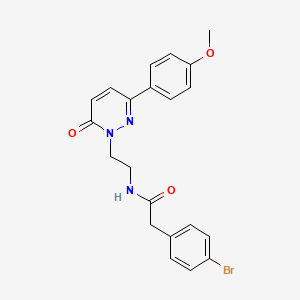
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(((5-Chlorothiophen-2-yl)sulfonyl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H13ClN2O4S2 and its molecular weight is 384.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
One of the applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal, Prajila, and Joseph (2018) on the "Effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid" found that these derivatives can effectively protect mild steel from corrosion in acidic environments. The derivatives formed a protective layer on the metal surface, indicating their potential as corrosion inhibitors in industrial applications Ammal, Prajila, & Joseph, 2018.
Molecular Docking Studies
Another study by Al-Hourani et al. (2015) involved "Docking studies and the crystal structure of two tetrazole derivatives," which, although focusing on tetrazole derivatives, highlights the importance of molecular docking in understanding the interaction between compounds and biological targets. This approach is crucial in drug design and discovery, suggesting that similar oxadiazole derivatives could be evaluated for their potential interactions with biological targets Al-Hourani et al., 2015.
Pharmacological Evaluation
In the field of pharmacology, Liao et al. (2000) conducted a study on "New selective and potent 5-HT(1B/1D) antagonists: chemistry and pharmacological evaluation of N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides," which involved the synthesis and evaluation of oxadiazole derivatives as potential 5-HT(1B/1D) antagonists. Their findings contribute to the understanding of the structure-activity relationship of these compounds, indicating their potential in therapeutic applications Liao et al., 2000.
Antimicrobial Activity
Research by Shi et al. (2015) on "Antibacterial Activity and Mechanism of Action of Sulfone Derivatives Containing 1,3,4-Oxadiazole Moieties on Rice Bacterial Leaf Blight" demonstrated that sulfone derivatives with 1,3,4-oxadiazole moieties possess significant antibacterial activities against Xanthomonas oryzae, a pathogen causing rice bacterial leaf blight. This suggests the potential agricultural applications of these compounds in controlling plant diseases Shi et al., 2015.
Anticancer Agents
A study on the "Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents" by Redda and Gangapuram (2007) explored the anticancer activities of 1,3,4-oxadiazole derivatives. Their findings indicated that these compounds displayed moderate cytotoxicity against breast cancer cell lines, suggesting their potential as anticancer agents Redda & Gangapuram, 2007.
特性
IUPAC Name |
5-[(5-chlorothiophen-2-yl)sulfonylmethyl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4S2/c1-2-21-11-5-3-10(4-6-11)15-17-13(22-18-15)9-24(19,20)14-8-7-12(16)23-14/h3-8H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZSASXEACDKGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2555653.png)


![Benzo[d]thiazol-2-ylmethyl 5-nitrofuran-2-carboxylate](/img/structure/B2555656.png)
![2-(1H-1,2,4-triazol-1-yl)-1-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1-propanone](/img/structure/B2555659.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2555661.png)
![1-(2-(4-Ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2555662.png)
![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2555663.png)


![6-(4-methoxyphenethyl)-4-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555668.png)

![N-[[(2R)-1-Benzylpiperidin-2-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2555674.png)
